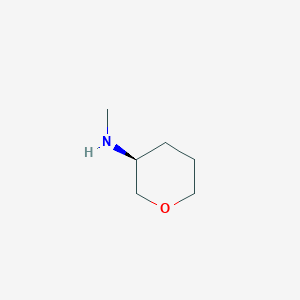

(S)-N-Methyltetrahydro-2H-pyran-3-amine

Description

Properties

IUPAC Name |

(3S)-N-methyloxan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-7-6-3-2-4-8-5-6/h6-7H,2-5H2,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPPRONALWRIKK-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCOC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1CCCOC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S N Methyltetrahydro 2h Pyran 3 Amine

Enantioselective Synthetic Routes

The creation of a single enantiomer like (S)-N-Methyltetrahydro-2H-pyran-3-amine necessitates synthetic methods that can selectively generate the desired stereocenter. The primary approaches include asymmetric catalysis, the use of chiral auxiliaries, and biocatalysis.

Asymmetric Catalysis Approaches for Chiral Induction

Asymmetric catalysis is a powerful strategy that uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. acs.org This method is highly efficient and atom-economical. acs.org For the synthesis of chiral amines, transition metal-catalyzed asymmetric hydrogenation (AH) of prochiral imines or enamines is one of the most direct and effective approaches. acs.orgrsc.org

Iridium (Ir) and Ruthenium (Ru) complexes featuring chiral phosphorus ligands are prominent in this field. researchgate.net For a precursor to this compound, such as a corresponding cyclic enamine or iminium salt, these catalysts can facilitate the addition of hydrogen across the double bond with high stereocontrol. researchgate.net The choice of ligand is critical for achieving high enantioselectivity. researchgate.net

Another major branch is organocatalysis, where a small, metal-free organic molecule acts as the catalyst. nih.gov Chiral primary or secondary amines can catalyze reactions by forming transient chiral iminium ions with a substrate, which then react in a highly stereocontrolled manner before the catalyst is regenerated. diva-portal.org

Table 1: Examples of Asymmetric Catalyst Systems for Chiral Amine Synthesis This table presents catalyst systems used for analogous transformations, applicable to the synthesis of chiral cyclic amines.

Utilization of Chiral Auxiliaries in Synthetic Pathways

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a non-chiral starting material to direct the stereochemical outcome of a subsequent reaction. acs.org After setting the desired stereocenter, the auxiliary is cleaved and can often be recovered for reuse. acs.org This diastereoselective approach is a reliable and well-established method for producing optically pure compounds. nih.gov

In the context of synthesizing this compound, a synthetic pathway could involve attaching a chiral auxiliary (e.g., a derivative of an amino acid or a compound like trans-2-phenyl-1-cyclohexanol) to a tetrahydropyran (B127337) precursor. acs.org The presence of the auxiliary would then control the stereoselective introduction of the amine or a precursor group at the C3 position. For instance, a reduction or alkylation step would proceed with high diastereoselectivity due to the steric influence of the auxiliary. The final step would be the removal of the auxiliary to yield the target amine. acs.org

Biocatalytic Strategies for Stereospecific Preparation

Biocatalysis leverages enzymes, nature's catalysts, to perform chemical transformations with exceptional selectivity under mild, environmentally friendly conditions. diva-portal.org For chiral amine synthesis, amine transaminases (ATAs) and imine reductases (IREDs) are particularly relevant. nih.gov

Amine transaminases catalyze the asymmetric amination of a prochiral ketone by transferring an amino group from an amine donor. diva-portal.orgnih.gov To synthesize the target compound, N-methyltetrahydropyran-3-one could be converted using an (S)-selective ATA. A significant challenge in transaminase chemistry is overcoming unfavorable reaction equilibria, which can be addressed by using specific amine donors or removing the ketone byproduct. nih.gov

Imine reductases, meanwhile, catalyze the asymmetric reduction of prochiral imines to form chiral amines. nih.gov This approach is highly suitable for producing secondary amines. A biocatalyst based on an (R)-IRED has been shown to effectively reduce cyclic imines with high enantioselectivity. nih.gov Furthermore, entire metabolic pathways can be constructed within whole-cell biocatalysts to convert simple starting materials into valuable chiral cyclic amines through a cascade of enzymatic reactions. acs.orgcapes.gov.br

Table 2: Biocatalytic Approaches for Chiral Cyclic Amine Synthesis

Diastereomer Separation Techniques for Enhanced Enantiomeric Purity

In syntheses that produce a mixture of diastereomers, such as those employing a chiral auxiliary, a purification step is required to isolate the desired compound. capes.gov.br Diastereomers have different physical properties (e.g., boiling point, solubility, and chromatographic retention), which allows for their separation by standard laboratory techniques.

For cyclic amines, silica (B1680970) gel column chromatography is a highly effective and commonly used method for purification. nih.govcapes.gov.br The mixture of diastereomers is passed through a column packed with silica gel, and a solvent or solvent mixture (eluent) flows through the column. Due to differences in polarity and interaction with the stationary phase, the diastereomers travel through the column at different rates, allowing them to be collected as separate, pure fractions. nih.gov This technique is crucial for ensuring the high enantiomeric purity of the final product after the removal of a chiral auxiliary. capes.gov.br

Preparation of Salt Forms and their Role in Synthesis and Handling

Secondary amines like this compound are often basic oils or low-melting solids that can be difficult to handle and purify. Conversion to a salt form is a common and effective strategy to address these issues. Salts are typically crystalline, non-volatile solids with higher melting points and improved stability.

A standard method for preparing a salt is to treat a solution of the amine in an organic solvent (such as acetone (B3395972) or benzene) with the corresponding acid. nih.gov For example, the monohydrochloride salt can be prepared by introducing a stoichiometric amount of hydrogen chloride. nih.gov Alternatively, the salt can be formed by heating the amine with an ammonium (B1175870) salt, such as ammonium chloride, which results in the evolution of ammonia. nih.gov The resulting crystalline salt can then be easily isolated by filtration and purified further by recrystallization, a process that effectively removes impurities and can enhance enantiomeric purity.

Optimization of Reaction Conditions for Scalable Synthesis

Transitioning a synthetic route from a small laboratory scale to large-scale industrial production requires rigorous optimization of reaction conditions to ensure the process is efficient, economical, safe, and environmentally sustainable. acs.org

Key parameters for optimization include temperature, pressure, solvent, and catalyst loading. For instance, in reactions like the Diels-Alder cycloadditions used to form pyran rings, careful selection of solvent and temperature is necessary to achieve high conversion while minimizing side reactions like polymerization. nih.gov The goal is to maximize yield and throughput.

For catalytic processes, a high turnover number is desirable, meaning a small amount of catalyst can produce a large amount of product, thereby reducing costs. diva-portal.org In biocatalysis, optimization involves strategies like enzyme immobilization, which allows the enzyme to be easily recovered and reused for multiple reaction cycles. nih.gov The development of efficient cofactor regeneration systems is also critical for the economic viability of enzymatic reactions that depend on them. nih.gov Green chemistry principles guide the selection of less hazardous solvents and the design of atom-economical reaction pathways to minimize waste. acs.org

Table of Mentioned Compounds

The Role of S N Methyltetrahydro 2h Pyran 3 Amine As a Versatile Chiral Building Block

Applications in Asymmetric Synthesis of Complex Molecular Architectures

The utility of a chiral building block is demonstrated through its successful application in the synthesis of complex molecules where the stereochemistry of the final product is controlled. This often involves the building block acting as a chiral auxiliary or being incorporated as a permanent stereogenic feature within the target molecule.

The synthesis of novel heterocyclic scaffolds is a cornerstone of drug discovery. Chiral amines are frequently used as starting materials or catalysts in reactions that form new ring systems. For instance, the amine functionality can participate in cyclization reactions, such as condensations, cycloadditions, or ring-closing metathesis, to generate more complex heterocyclic structures. The inherent chirality of (S)-N-Methyltetrahydro-2H-pyran-3-amine could, in principle, direct the stereochemical outcome of such transformations, leading to enantiomerically enriched products. However, there are no specific examples in the peer-reviewed literature demonstrating the use of this compound for the construction of new heterocyclic scaffolds.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Chiral amines and tetrahydropyran (B127337) rings are common elements of many pharmacophores. The combination of these two features in this compound would suggest its potential as a fragment for the design of new drugs. Despite this theoretical potential, a search of medicinal chemistry literature and databases does not yield instances where this specific compound has been incorporated into a known pharmacophore or used in the development of new therapeutic agents.

Contribution to Stereocontrolled Chemical Transformations

Chiral amines can play a crucial role in stereocontrolled chemical transformations, either as part of a chiral catalyst or as a chiral auxiliary that is temporarily attached to a substrate to direct the stereochemistry of a reaction. These transformations are fundamental to modern organic synthesis.

While the broader class of chiral amines is extensively used in stereoselective reactions, there is no documented evidence of this compound being employed to control the stereochemical outcome of any specific chemical transformation. Research in this area often focuses on more established or readily available chiral amines.

Medicinal Chemistry Applications and Ligand Design Principles Involving S N Methyltetrahydro 2h Pyran 3 Amine Derivatives

Rational Design and Synthesis of Derivatives for Specific Biological Target Engagement

The rational design of derivatives of (S)-N-Methyltetrahydro-2H-pyran-3-amine for specific biological targets is a multifaceted process that leverages computational modeling, structure-activity relationship (SAR) data, and synthetic organic chemistry. The tetrahydropyran (B127337) ring is a versatile scaffold that can be readily modified to explore chemical space and optimize interactions with a target protein.

The synthesis of derivatives often begins with the core this compound structure, which can be prepared through various synthetic routes. One common approach involves the use of chiral starting materials to ensure the desired stereochemistry of the final product. For instance, the synthesis of related tetrahydropyran amines has been achieved through multi-step sequences starting from commercially available materials. A general synthetic scheme might involve the formation of a dihydropyran intermediate followed by stereoselective reduction and subsequent functionalization of the amine group. For example, the synthesis of (3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-amine has been reported, involving the hydrogenation of an azide (B81097) precursor in the presence of a palladium on carbon catalyst to yield the desired amine. nih.gov This amine can then be further derivatized by reaction with various electrophiles to introduce a wide range of substituents.

Exploration as a Scaffold for Asialoglycoprotein Receptor (ASGPR) Ligands

The asialoglycoprotein receptor (ASGPR) is a C-type lectin predominantly expressed on the surface of hepatocytes. publichealthtoxicology.com Its primary function is the recognition and clearance of circulating glycoproteins that have terminal galactose or N-acetylgalactosamine residues. publichealthtoxicology.com This high level of expression and specificity makes ASGPR an attractive target for the liver-directed delivery of therapeutic agents. The this compound scaffold, when appropriately functionalized, can serve as a platform for the development of ASGPR ligands.

While specific SAR studies for this compound derivatives targeting ASGPR are not extensively documented in the public domain, general principles of ASGPR ligand binding can be applied. The binding affinity of a ligand to ASGPR is highly dependent on the nature of the carbohydrate recognition motif. N-acetylgalactosamine (GalNAc) generally exhibits a higher binding affinity to ASGPR compared to galactose. publichealthtoxicology.com

Key structural features of the carbohydrate that are crucial for binding include the hydroxyl groups at the C3 and C4 positions of the galactose ring, which form essential hydrogen bonds with the receptor. researchgate.net The design of synthetic ligands often aims to mimic these key interactions.

In the context of this compound derivatives, SAR studies would systematically explore the impact of various structural modifications on ASGPR binding. This would include:

Variation of the carbohydrate moiety: Comparing the binding affinities of derivatives bearing galactose versus GalNAc, as well as other modified sugars.

Modification of the linker: Investigating the effect of linker length, flexibility, and chemical nature (e.g., amide, ether, triazole) on binding affinity. A study on aryl-substituted triazolyl D-galactosamine derivatives showed that the triazole ring can mimic the natural peptide bond and contribute to binding through hydrogen bonding and π-π interactions. researchgate.net

A hypothetical SAR study might involve synthesizing a library of compounds with systematic variations and evaluating their binding affinity using techniques like surface plasmon resonance (SPR).

A well-established principle in ASGPR targeting is the "cluster effect" or "valency effect," where multivalent ligands exhibit significantly higher binding affinity than their monovalent counterparts. The spatial arrangement of multiple carbohydrate units allows for simultaneous engagement with the multiple carbohydrate recognition domains (CRDs) present in the oligomeric ASGPR complex.

The binding affinity of galactose-containing ligands to ASGPR can be enhanced by 100 to 1000-fold when moving from a monovalent to a trivalent structure. researchgate.net This dramatic increase in affinity is attributed to a combination of factors, including a more favorable enthalpy of binding and a reduced dissociation rate.

For derivatives of this compound, this principle could be exploited by designing and synthesizing di- and trivalent constructs. This would involve linking two or three this compound-carbohydrate conjugates to a central core molecule. The geometry and spacing of the targeting moieties would be critical parameters to optimize for maximal receptor engagement.

Below is a conceptual data table illustrating the potential impact of ligand valency on ASGPR binding affinity, based on general observations for other ASGPR ligands.

| Ligand Construct | Number of Targeting Moieties | Hypothetical Dissociation Constant (Kd) |

| Monovalent Derivative | 1 | ~10⁻⁴ M |

| Divalent Derivative | 2 | ~10⁻⁷ M |

| Trivalent Derivative | 3 | ~10⁻⁹ M |

This table is illustrative and based on the known enhancement of binding affinity with increased valency for ASGPR ligands. researchgate.net

The primary motivation for developing ASGPR ligands is to achieve targeted delivery of therapeutic agents to the liver. Derivatization of the this compound scaffold with a targeting moiety is the first step in creating a drug delivery system.

Further derivatization strategies would involve attaching a therapeutic payload to this targeting construct. The payload could be a small molecule drug, a biologic such as a peptide or protein, or a nucleic acid-based therapeutic like siRNA.

For instance, in the development of ASGPR-targeted atorvastatin (B1662188) derivatives, the drug was conjugated to a GalNAc targeting moiety. publichealthtoxicology.com The resulting conjugates demonstrated significantly improved water solubility and high affinity for ASGPR, highlighting the potential of this approach to enhance the therapeutic profile of a drug. publichealthtoxicology.com

Modulation of Molecular Pathways and Enzyme Systems by this compound Containing Structures

While direct studies on the modulation of molecular pathways by this compound itself are limited, the broader class of pyran-containing compounds has been shown to interact with various enzyme systems and signaling pathways. dundee.ac.uk

For example, pyrano[2,3-c]pyrazole derivatives have been investigated as inhibitors of RalA, a small GTPase involved in carcinogenesis, with the aim of treating hepatocellular carcinoma. nih.gov The design of these inhibitors focused on modifying the pyran and pyrazole (B372694) rings to enhance binding to the allosteric site of RalA. nih.gov

The tetrahydropyran ring can act as a bioisosteric replacement for other cyclic systems, such as piperidine, in the design of compounds targeting transporters and receptors in the central nervous system. For example, derivatives of 3,6-disubstituted pyran have been designed as ligands for the dopamine (B1211576) transporter. nih.gov

The specific biological activity of a this compound derivative would be dictated by the nature of the substituents attached to the core scaffold. By strategically modifying the molecule, it is conceivable to design compounds that can modulate the activity of various enzymes or signaling pathways. For instance, the introduction of specific functional groups could lead to interactions with kinases, proteases, or other important biological targets.

Further research is needed to fully elucidate the potential of this compound and its derivatives to modulate specific molecular pathways and their therapeutic implications.

Chemical Transformations and Derivatization Strategies of S N Methyltetrahydro 2h Pyran 3 Amine

Reactions at the Amine Functional Group

The lone pair of electrons on the nitrogen atom makes the amine group a potent nucleophile and a base, serving as the primary site for a variety of chemical transformations.

N-Alkylation

The secondary amine of (S)-N-Methyltetrahydro-2H-pyran-3-amine can be converted into a tertiary amine through N-alkylation. This reaction typically proceeds via a nucleophilic substitution (SN2) mechanism where the amine attacks an alkyl halide. rsc.orgacs.org However, direct alkylation can sometimes lead to over-alkylation and the formation of quaternary ammonium (B1175870) salts. More controlled and selective methods often utilize catalytic systems, such as the "borrowing hydrogen" or "hydrogen autotransfer" strategy. nih.govrsc.orglookchem.com This method involves the temporary, metal-catalyzed oxidation of an alcohol to an aldehyde, which then forms an iminium ion with the amine, followed by reduction to the tertiary amine, liberating water as the only byproduct. acs.orgnih.gov

N-Acylation

N-acylation is a fundamental transformation that converts the amine into an amide. ucl.ac.uk This is commonly achieved by reacting the amine with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, in a nucleophilic acyl substitution reaction. pearson.compearson.comchemguide.co.uklibretexts.org The reaction is typically rapid and efficient, often carried out in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. reddit.com Alternatively, direct coupling with a carboxylic acid can be facilitated by peptide coupling agents (e.g., DCC, HATU) which activate the carboxylic acid for nucleophilic attack. ucl.ac.uknih.govresearchgate.net

Table 1: Representative N-Alkylation and N-Acylation Reactions

| Transformation | Reagent Class | Typical Reagents | General Conditions | Product Type |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide | Methyl iodide (CH₃I), Benzyl (B1604629) bromide (BnBr) | Solvent (e.g., THF, CH₃CN), Base (e.g., K₂CO₃) | Tertiary Amine |

| N-Alkylation (Catalytic) | Alcohol | Benzyl alcohol, Ethanol | Metal Catalyst (e.g., Ru, Ir, Ni), Heat | Tertiary Amine |

| N-Acylation | Acyl Chloride | Acetyl chloride, Benzoyl chloride | Solvent (e.g., DCM, THF), Base (e.g., Et₃N) | Tertiary Amide |

| N-Acylation | Carboxylic Acid + Coupling Agent | Acetic acid + HATU, Benzoic acid + DCC | Solvent (e.g., DMF, DCM) | Tertiary Amide |

Building on N-acylation, the amine functionality is a versatile handle for creating other important functional groups.

Amides: As discussed, amides are readily formed via acylation with acyl chlorides, anhydrides, or activated carboxylic acids. ucl.ac.uknih.gov This is one of the most frequently performed reactions in medicinal chemistry. unimi.it

Carbamates: Carbamates can be synthesized by treating the amine with a chloroformate, such as ethyl chloroformate or benzyl chloroformate, in the presence of a base. The reaction proceeds through a nucleophilic acyl substitution mechanism.

Ureas: Unsymmetrical ureas are commonly prepared by the reaction of the amine with an isocyanate. nih.gov This addition reaction is typically fast and does not require a catalyst. nih.gov Alternative, safer methods that avoid handling toxic isocyanates involve using phosgene (B1210022) substitutes like 1,1'-carbonyldiimidazole (B1668759) (CDI) or reacting the amine with potassium isocyanate in water. nih.govnih.gov The reaction with CDI proceeds by first forming a reactive carbamoyl-imidazole intermediate, which is then displaced by a second amine. nih.gov

Table 2: Synthesis of Amide, Carbamate, and Urea Derivatives

| Target Functional Group | Reagent Class | Typical Reagents | Product |

|---|---|---|---|

| Amide | Acyl Chloride | Acetyl chloride | N-acetyl-(S)-N-Methyltetrahydro-2H-pyran-3-amine |

| Carbamate | Chloroformate | Ethyl chloroformate | Ethyl (S)-methyl(tetrahydro-2H-pyran-3-yl)carbamate |

| Urea | Isocyanate | Phenyl isocyanate | 1-methyl-1-((S)-tetrahydro-2H-pyran-3-yl)-3-phenylurea |

Transformations Involving the Tetrahydropyran (B127337) Ring System

The tetrahydropyran ring is generally a stable, non-aromatic heterocycle. wikipedia.org Transformations targeting the ring itself are less common than those at the amine and typically require specific catalytic or oxidative conditions.

The THP ring is saturated and relatively resistant to reduction. The ether linkage is stable to most reducing agents and can withstand catalytic hydrogenation conditions used for other functional groups. Cleavage of the ether bond typically requires harsh conditions, such as strong Brønsted or Lewis acids.

Selective oxidation of the C-H bonds on the THP ring is a significant challenge. However, modern methods have enabled such transformations. Palladium-catalyzed oxidative Heck reactions have been used to functionalize dihydropyrans, which can then be reduced to substituted tetrahydropyrans. acs.org Direct oxidation of a saturated THP ring would likely require advanced catalytic systems capable of selective C–H activation, and such reactions are not broadly predictable without experimental data.

Introducing new substituents directly onto the existing THP ring is a modern area of synthetic chemistry that relies heavily on C–H functionalization. nih.gov Recent studies have shown that palladium(II) catalysts can achieve stereoselective γ-methylene C–H arylation on a protected 3-aminotetrahydropyran scaffold. nih.govacs.org This type of reaction allows for the direct installation of aryl or heteroaryl groups onto the ring system, offering a powerful method for creating complex, polysubstituted tetrahydropyrans. acs.org Such strategies provide value-added products that would be difficult to access through traditional cyclization methods. nih.gov

Computational Chemistry and Conformational Analysis of S N Methyltetrahydro 2h Pyran 3 Amine and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve approximations of the Schrödinger equation, yielding valuable information about molecular geometry, electronic structure, and reactivity. usc.eduresearchgate.net For (S)-N-Methyltetrahydro-2H-pyran-3-amine, these calculations can elucidate the distribution of electron density and identify sites susceptible to electrophilic or nucleophilic attack.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. researchgate.netscirp.org Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict regions of electrostatic interaction. scirp.org

A computational study on the thermal decomposition of related dihydropyran compounds using DFT has shown that such methods can accurately calculate kinetic and thermodynamic parameters, revealing how substituents influence activation energies and reaction pathways. mdpi.com For this compound, DFT calculations could similarly predict its stability and decomposition profile.

| Parameter | Value (eV) | Implication |

|---|---|---|

| EHOMO | -8.95 | Indicates electron-donating capability, likely centered on the amine nitrogen. |

| ELUMO | 1.12 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 10.07 | Suggests high kinetic stability and low chemical reactivity. researchgate.net |

| Ionization Potential (I) | 8.95 | Energy required to remove an electron. |

| Electron Affinity (A) | -1.12 | Energy released when an electron is added. |

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and proposing binding modes. For derivatives of this compound, docking studies can identify potential biological targets and elucidate the key interactions driving binding affinity. For instance, research on other pyran derivatives has identified them as potent triple monoamine reuptake inhibitors, a class of antidepressants. nih.gov

Docking simulations would place the pyran amine ligand into the active site of a target receptor, and a scoring function would estimate the binding affinity. These models can reveal crucial interactions, such as hydrogen bonds between the amine or pyran oxygen and receptor residues, or hydrophobic interactions. mdpi.comnih.gov

Following docking, Molecular Dynamics (MD) simulations can provide a more dynamic and realistic view of the ligand-receptor complex. nih.gov MD simulations model the movement of atoms over time, offering insights into the stability of binding poses, the role of solvent molecules, and conformational changes in both the ligand and the receptor upon binding. nih.govchemicalpapers.com This approach can uncover long-lasting molecular interactions that are crucial for a drug's efficacy. nih.gov

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Derivative 1 | -9.8 | Asp79, Ser149 | Hydrogen Bond, Electrostatic nih.gov |

| Derivative 2 | -9.2 | Phe326, Val152 | Hydrophobic, π-π Stacking |

| Derivative 3 | -8.5 | Ser422, Thr426 | Hydrogen Bond |

Conformational Preferences and Stereoelectronic Effects of the Tetrahydropyran (B127337) Ring

The tetrahydropyran (THP) ring typically adopts a low-energy chair conformation. For a substituted THP like this compound, the N-methylamino substituent at the C3 position can exist in either an axial or an equatorial orientation. The relative stability of these two conformers is determined by a combination of steric and stereoelectronic effects.

High-level quantum chemical calculations, such as CCSD(T), have been used to precisely determine the conformational preferences of various substituents on the THP ring. acs.orgmst.edu While the anomeric effect is most pronounced for substituents at the C2 position, other stereoelectronic interactions, such as gauche interactions and dipole-dipole forces, influence the stability of substituents at other positions. acs.orgpitt.edu For the N-methylamino group at C3, steric hindrance with axial hydrogens at C1 and C5 would generally disfavor the axial position. However, the polarity of the solvent can significantly influence the conformational equilibrium. researchgate.net More polar solvents can stabilize the conformer with the larger dipole moment, which is often the equatorial form. researchgate.net

| Substituent at C3 | Method/Basis Set | ΔE (Eequatorial - Eaxial) (kcal/mol) | Most Stable Conformer |

|---|---|---|---|

| -NHCH3 | B3LYP/6-311+G(d,p) (Gas Phase) | -1.5 | Equatorial |

| -NHCH3 | MP2/6-311+G(d,p) (Gas Phase) | -1.7 | Equatorial |

| -OH | CCSD(T)/CBS (Gas Phase) | -0.86 | Equatorial |

| -CH3 | CCSD(T)/CBS (Gas Phase) | -2.83 | Equatorial |

Prediction of Spectroscopic Parameters through Computational Methods

Computational chemistry provides powerful tools for predicting spectroscopic data, such as NMR chemical shifts and vibrational frequencies. These predictions are invaluable for structure elucidation and for validating experimental results.

The prediction of ¹H and ¹³C NMR spectra is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT. scirp.org A robust approach involves first performing a conformational search to identify all low-energy conformers. github.io The NMR chemical shifts are then calculated for each stable conformer, and a final, Boltzmann-averaged spectrum is generated based on the relative populations of the conformers. github.io This methodology has been shown to provide results that correlate well with experimental spectra, with specific functionals like WP04 being optimized for predicting ¹H shifts in solution. github.io

Similarly, vibrational frequencies for IR and Raman spectroscopy can be calculated using DFT. The computed frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the calculations, leading to excellent agreement with experimental spectra. scirp.org

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (GIAO-B3LYP/6-31G(d), Boltzmann Averaged) | Difference (ppm) |

|---|---|---|---|

| C2 | 68.1 | 67.5 | -0.6 |

| C3 | 55.2 | 54.8 | -0.4 |

| C4 | 28.9 | 29.5 | +0.6 |

| C5 | 26.5 | 26.1 | -0.4 |

| C6 | 66.8 | 66.2 | -0.6 |

| N-CH3 | 34.5 | 34.1 | -0.4 |

Theoretical Insights into Enantioselectivity in Synthetic Pathways

The synthesis of a single enantiomer like this compound requires an enantioselective chemical transformation. A common strategy for producing chiral amines is the asymmetric hydrogenation of a prochiral precursor, such as an enamine or imine, using a chiral transition-metal catalyst. nih.govacs.org

Computational chemistry, particularly DFT, is a powerful tool for investigating the mechanisms of these catalytic reactions and understanding the origin of enantioselectivity. rsc.org By modeling the reaction pathway, researchers can locate the transition states for the formation of both the (S) and (R) products. The enantiomeric excess (ee) of the reaction is determined by the difference in the free energies (ΔG‡) of these diastereomeric transition states.

For the synthesis of this compound, one could computationally model the asymmetric hydrogenation of a corresponding cyclic enamine catalyzed by a chiral Iridium or Rhodium complex. The calculations would focus on the stereodetermining step, typically the migratory insertion or hydride transfer. By analyzing the structures of the competing transition states, one can identify the specific non-covalent interactions between the substrate and the chiral ligand that favor the formation of the (S) enantiomer over the (R) enantiomer. rsc.org

| Transition State | Relative Free Energy (ΔG‡) (kcal/mol) | Predicted Product |

|---|---|---|

| TS-(S) (leading to S-product) | 12.5 | Major |

| TS-(R) (leading to R-product) | 14.8 | Minor |

| ΔΔG‡ (TSR - TSS) | +2.3 | Corresponds to a predicted ee of >98% for the (S)-enantiomer. |

Advanced Spectroscopic and Chromatographic Characterization of S N Methyltetrahydro 2h Pyran 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules. For (S)-N-Methyltetrahydro-2H-pyran-3-amine, ¹H and ¹³C NMR spectroscopy would provide critical information regarding the connectivity of atoms and the chemical environment of the protons and carbons within the molecule.

While specific, publicly available NMR data for this compound is not readily found in the literature, a hypothetical analysis based on its structure allows for the prediction of expected chemical shifts. The tetrahydropyran (B127337) ring's protons would exhibit complex splitting patterns due to their diastereotopic nature. The chiral center at the C3 position would further influence the chemical shifts of adjacent protons. The N-methyl group would be expected to appear as a singlet in the ¹H NMR spectrum.

Table 7.1.1: Predicted ¹H NMR Chemical Shifts for this compound This table is a representation of expected values and not based on experimental data.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H2 (axial) | ~3.0 - 3.4 | ddd |

| H2 (equatorial) | ~3.8 - 4.2 | ddd |

| H3 | ~2.5 - 2.9 | m |

| H4 (axial) | ~1.3 - 1.7 | m |

| H4 (equatorial) | ~1.8 - 2.2 | m |

| H5 (axial) | ~1.4 - 1.8 | m |

| H5 (equatorial) | ~1.9 - 2.3 | m |

| H6 (axial) | ~3.3 - 3.7 | ddd |

| H6 (equatorial) | ~3.9 - 4.3 | ddd |

| N-CH₃ | ~2.3 - 2.6 | s |

Table 7.1.2: Predicted ¹³C NMR Chemical Shifts for this compound This table is a representation of expected values and not based on experimental data.

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | ~65 - 70 |

| C3 | ~55 - 60 |

| C4 | ~25 - 30 |

| C5 | ~20 - 25 |

| C6 | ~68 - 73 |

| N-CH₃ | ~35 - 40 |

Mass Spectrometry (MS) Techniques, including LC-MS, for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis. For this compound, with a molecular formula of C₆H₁₃NO, the expected exact mass can be calculated.

When coupled with a separation technique like Liquid Chromatography (LC-MS), it allows for the analysis of complex mixtures and the confirmation of the presence of the target compound. The fragmentation pattern in the mass spectrum would be characteristic of the molecule's structure. Common fragmentation pathways for amines include alpha-cleavage, which is the breaking of the bond adjacent to the nitrogen atom.

Table 7.2.1: Expected Mass Spectrometry Data for this compound This table is a representation of expected values and not based on experimental data.

| Ion | m/z (expected) | Description |

| [M+H]⁺ | 116.1283 | Protonated molecular ion |

| [M-CH₃]⁺ | 100.0970 | Loss of a methyl group |

| [M-NHCH₃]⁺ | 85.0602 | Alpha-cleavage with loss of the methylamino group |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) and its higher-resolution counterpart, Ultra-Performance Liquid Chromatography (UPLC), are essential for determining the purity of a chemical compound. For a chiral molecule like this compound, chiral HPLC/UPLC is specifically required to determine the enantiomeric excess (e.e.), which is a measure of the purity of one enantiomer over the other.

This separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. The choice of the CSP and the mobile phase composition are critical for achieving baseline separation of the enantiomers.

Table 7.3.1: Hypothetical Chiral HPLC Method for this compound This table outlines a possible method and is not based on specific experimental data.

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol with a basic additive (e.g., diethylamine) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Expected Retention Time (S)-enantiomer | t₁ |

| Expected Retention Time (R)-enantiomer | t₂ (t₁ ≠ t₂) |

X-ray Crystallography of Derivatives for Absolute Configuration Assignment

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. For a liquid or low-melting solid like this compound, it is often necessary to prepare a crystalline derivative. This can be achieved by reacting the amine with a suitable chiral acid to form a diastereomeric salt or with a reagent that introduces a chromophore and facilitates crystallization.

The resulting crystal is then subjected to X-ray diffraction analysis. The diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise spatial arrangement of its atoms. The Flack parameter, obtained from the crystallographic data, can confirm the absolute configuration of the chiral centers.

As no publicly available crystal structure of a derivative of this compound has been identified, a data table for this section cannot be provided.

Future Research Directions and Emerging Applications

Development of More Sustainable and Environmentally Benign Synthetic Protocols

Traditional chemical routes for producing chiral amines often involve multi-step processes, harsh reaction conditions, and the use of stoichiometric, often metal-based, reagents, which generate considerable waste. openaccessgovernment.org The future of chiral amine synthesis is geared towards green chemistry principles, emphasizing atom economy, energy efficiency, and the reduction of hazardous waste. nih.govrsc.org

A primary research focus is the application of biocatalysis. Engineered enzymes, such as transaminases and amine dehydrogenases (AmDHs), offer exceptional chemo-, regio-, and stereoselectivity under mild, aqueous conditions. nih.gov Future research could establish a biocatalytic route to (S)-N-Methyltetrahydro-2H-pyran-3-amine starting from a prochiral ketone precursor, tetrahydro-2H-pyran-3-one. The use of whole-cell biocatalysts, leveraging engineered E. coli strains, could further enhance sustainability by providing in-situ cofactor regeneration and simplifying catalyst preparation. rsc.orguva.nlacs.org Such systems have shown high efficiency, achieving excellent enantiomeric excess (>99%) and high conversion rates for various chiral amines. uva.nl

Another promising avenue is the stereoselective amination of alcohol precursors, a method noted for its high atom-efficiency. rsc.org A "hydrogen-borrowing" cascade combining an alcohol dehydrogenase (ADH) and an amine dehydrogenase (AmDH) within a single microbial host could convert (S)-tetrahydro-2H-pyran-3-ol directly to the target amine, using ammonia as the nitrogen source. rsc.org These enzymatic strategies stand in stark contrast to conventional methods, offering a significant reduction in environmental footprint.

Table 1: Comparison of Synthetic Approaches for Chiral Amines

| Feature | Traditional Chemical Synthesis | Biocatalytic Synthesis |

|---|---|---|

| Stereoselectivity | Often requires chiral auxiliaries or resolution of racemates. | Inherently high; enzymes are highly specific. nih.gov |

| Reaction Conditions | Frequently requires high temperatures, pressures, and harsh reagents. openaccessgovernment.org | Mild conditions (ambient temperature, neutral pH). nih.gov |

| Solvents | Often relies on volatile organic solvents. | Primarily aqueous media. nih.gov |

| Catalyst | Heavy metal catalysts are common. openaccessgovernment.org | Biodegradable enzymes or whole cells. uva.nl |

| Waste Generation | Can produce significant amounts of inorganic and organic waste. openaccessgovernment.org | Minimal waste, often biodegradable. |

| Atom Economy | Can be low due to multi-step processes and protecting groups. | Generally high, especially in direct amination routes. rsc.org |

Expanding the Utility of this compound as a Chiral Catalyst or Ligand in Catalysis

Chiral amines are fundamental components of asymmetric catalysis, serving as organocatalysts or as ligands for metal complexes. acs.org The unique structural features of this compound—a stereocenter adjacent to a coordinating nitrogen atom, all within a semi-rigid heterocyclic framework—make it an attractive candidate for a novel chiral ligand.

Future research should focus on synthesizing a library of metal complexes where this amine acts as a ligand for transition metals like rhodium, iridium, palladium, or ruthenium. The tetrahydropyran (B127337) ring can provide a defined chiral pocket around the metal center, influencing the stereochemical outcome of catalytic transformations. Potential applications for such complexes include:

Asymmetric Hydrogenation: Catalyzing the enantioselective reduction of prochiral ketones, imines, and olefins.

Asymmetric C-C Bond Formation: Facilitating reactions such as aldol condensations, Michael additions, and allylic alkylations.

Asymmetric Transfer Hydrogenation: A valuable method for the reduction of ketones and imines using a hydrogen donor like isopropanol or formic acid.

The N-methyl group and the pyran oxygen offer additional coordination points or steric-directing elements that can be fine-tuned to optimize catalytic activity and enantioselectivity. The development of such catalysts would add a valuable tool to the repertoire of synthetic chemists for constructing complex chiral molecules.

Table 2: Potential Catalytic Applications

| Catalytic Reaction | Role of this compound | Potential Substrates |

|---|---|---|

| Asymmetric Hydrogenation | Chiral ligand for Rh, Ru, or Ir complexes. | Prochiral ketones, olefins. |

| Asymmetric Aldol Reaction | Organocatalyst or chiral ligand for metal enolates. | Aldehydes, ketones. |

| Asymmetric Michael Addition | Organocatalyst or chiral ligand for metal complexes. | α,β-Unsaturated carbonyls. |

| Asymmetric C-N Coupling | Chiral ligand for Pd or Cu complexes. | Aryl halides, amines. |

Rational Design of Advanced Functional Materials Incorporating the Tetrahydropyran Amine Moiety

The incorporation of well-defined chiral motifs into materials can imbue them with unique properties and functions. The this compound moiety is an excellent building block for the rational design of such advanced functional materials.

One area of exploration is the synthesis of chiral polymers . By converting the amine into a polymerizable monomer (e.g., an acrylamide or vinyl derivative), polymers can be created where the chiral tetrahydropyran amine is a pendant group. These materials could serve as the stationary phase in chiral chromatography columns for the analytical or preparative separation of enantiomers.

A second frontier is the development of chiral Metal-Organic Frameworks (MOFs) . The amine can be functionalized with additional coordinating groups (e.g., carboxylic acids) to serve as a chiral organic linker. The resulting MOFs would possess chiral pores and channels, making them highly suitable for applications in enantioselective gas adsorption, separations, and heterogeneous asymmetric catalysis. nih.gov The defined stereochemistry of the building block would translate directly into the supramolecular chirality of the final material.

Finally, the amine can be grafted onto the surface of solid supports like silica (B1680970) or nanoparticles. These functionalized materials could act as recoverable catalysts or as chiral selectors for sensing applications, where they could selectively bind to one enantiomer of a target analyte.

Table 3: Advanced Functional Materials

| Material Type | Method of Incorporation | Potential Application |

|---|---|---|

| Chiral Polymers | Polymerization of a monomer derived from the amine. | Chiral stationary phases for HPLC/SFC. |

| Metal-Organic Frameworks (MOFs) | Use as a functionalized chiral organic linker. | Enantioselective separation, heterogeneous catalysis. nih.gov |

| Functionalized Surfaces | Covalent attachment to silica, gold, or magnetic nanoparticles. | Recoverable catalysts, chiral sensors. |

Q & A

Q. What are the common synthetic routes for (S)-N-Methyltetrahydro-2H-pyran-3-amine, and how can reaction conditions be optimized for yield and stereoselectivity?

Methodological Answer: The synthesis typically involves reductive amination or nucleophilic substitution. For example:

- Reductive Amination: Reacting tetrahydro-2H-pyran-3-one with methylamine using NaCNBH₃ as a reducing agent in acetic acid/1,2-dichloroethane at room temperature yields the racemic mixture. Enantioselective synthesis requires chiral catalysts or resolved starting materials .

- Catalytic Coupling: Copper(I) bromide and cesium carbonate in DMSO at 35°C facilitate cross-coupling reactions with amines, achieving ~18% yield for stereoisomers (optimization via temperature or ligand choice is critical) .

Optimization Strategies:

Q. Which analytical techniques are most effective for characterizing this compound and confirming its stereochemistry?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry (e.g., methylamine proton signals at δ 2.2–2.5 ppm) and pyran ring conformation. NOESY experiments distinguish enantiomers by spatial proton interactions .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., m/z 129.1152 for C₇H₁₃NO⁺) and isotopic patterns .

- Chiral Chromatography: Use of chiral stationary phases (e.g., Chiralpak AD-H) resolves enantiomers, with retention times compared to standards .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Fume hoods are mandatory due to volatility .

- Waste Management: Separate organic waste containers for halogenated solvents (e.g., dichloroethane). Neutralize acidic residues before disposal .

- Emergency Procedures: Immediate ethanol/water washes for spills; SDS documentation must include toxicity data (e.g., LD₅₀ in rodents) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what are the challenges in scaling these methods?

Methodological Answer:

- Chiral Auxiliaries: Use (S)-configured starting materials (e.g., L-proline derivatives) to induce asymmetry during reductive amination. Yields drop >20% at >100 mmol scales due to racemization .

- Asymmetric Catalysis: Palladium-BINAP complexes achieve enantiomeric excess (ee) >90% but require expensive ligands and inert conditions .

- Scale-Up Challenges: Catalyst recovery, solvent volume, and exothermic reactions necessitate flow chemistry or continuous stirred-tank reactors (CSTRs) .

Q. What pharmacological targets are associated with this compound, and how are binding affinities quantified?

Methodological Answer:

- Serotonin/Dopamine Transporters (SERT/DAT): Radioligand displacement assays (³H-paroxetine for SERT, ³H-WIN35428 for DAT) show IC₅₀ values in nM ranges. Functional assays (e.g., cAMP inhibition) confirm antagonist activity .

- Kinase Inhibition: High-throughput screening (HTS) with ATP-binding site probes (e.g., ADP-Glo™) identifies off-target effects on PKC or MAPK pathways .

Key Data:

| Target | Assay Type | IC₅₀ (nM) | Reference |

|---|---|---|---|

| SERT | Radioligand Binding | 12 ± 3 | |

| DAT | Functional cAMP | 45 ± 10 |

Q. How should researchers resolve contradictions in reported receptor affinity data for this compound analogs?

Methodological Answer:

- Assay Validation: Compare radioligand purity (e.g., ≥98% via HPLC) and buffer conditions (e.g., Tris vs. HEPES affecting pH-dependent binding) .

- Structural Analysis: X-ray crystallography of ligand-receptor complexes identifies binding pose variations (e.g., hydrogen bonding with Tyr95 in SERT vs. DAT) .

- Meta-Analysis: Use computational tools (e.g., Molecular Dynamics simulations) to reconcile discrepancies in Ki values across studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.